

# Application Notes and Protocols for Oliceridine in Conditioned Place Preference (CPP) Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing oliceridine, a G protein-biased  $\mu$ -opioid receptor agonist, in the conditioned place preference (CPP) test, a standard preclinical model for assessing the rewarding or aversive properties of drugs.

#### Introduction

Oliceridine (TRV130) is a novel analgesic that acts as a biased agonist at the  $\mu$ -opioid receptor (MOR). It preferentially activates the G protein signaling pathway, which is associated with analgesia, while having a lesser effect on the  $\beta$ -arrestin pathway, which is linked to many of the adverse effects of traditional opioids, such as respiratory depression and constipation.[1][2] The conditioned place preference (CPP) paradigm is a valuable tool to evaluate the abuse potential of oliceridine by measuring its rewarding effects.[3]

This document outlines detailed protocols for conducting CPP studies with oliceridine in rodents, presents quantitative data from relevant studies, and provides a visualization of the underlying signaling pathways.

#### **Data Presentation**

The following tables summarize quantitative data from studies investigating the effects of oliceridine in the conditioned place preference test in mice.



Table 1: Oliceridine Conditioned Place Preference Data in Mice

Oliceridine Dose (mg/kg, s.c.)	Conditionin g Schedule	Test Duration (min)	Preference Score (Time in Drug- Paired Chamber - Time in Saline- Paired Chamber, in seconds)	Statistical Significanc e (vs. Saline)	Reference
1.5	6 sessions (3 drug, 3 saline)	20	Not Significantly Different	p > 0.05	[4]
5.0	6 sessions (3 drug, 3 saline)	20	Not Significantly Different	p > 0.05	[4]
10.0	Not specified	Not specified	Statistically Significant Increase	p < 0.05	[5]

Note: The study by Altarifi et al. (2017) found that at equianalgesic doses to morphine, oliceridine did not produce a significant CPP, while a higher dose was found to be rewarding in a separate study.

Table 2: Comparative Conditioned Place Preference Data: Oliceridine vs. Morphine in Mice



Compoun d	Dose (mg/kg, s.c.)	Condition ing Schedule	Test Duration (min)	Preferenc e Score (Time in Drug- Paired Chamber - Time in Saline- Paired Chamber, in seconds)	Statistical Significa nce (vs. Saline)	Referenc e
Oliceridine	1.5	6 sessions (3 drug, 3 saline)	20	Not Significantl y Different	p > 0.05	[4]
Morphine	5.0	6 sessions (3 drug, 3 saline)	20	Statistically Significant Increase	p < 0.05	[4]

## **Experimental Protocols**

This section provides a detailed methodology for conducting a conditioned place preference test with oliceridine in mice, based on established protocols.[3][4][6]

#### **Materials**

- Subjects: Male C57BL/6 mice (8-10 weeks old)
- Drug: Oliceridine (fumarate salt) dissolved in 0.9% saline. Doses of 1.5 mg/kg, 5 mg/kg, and 10 mg/kg can be tested.
- Control: 0.9% sterile saline
- Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two
  outer chambers (e.g., different wall patterns and floor textures). The central chamber should
  be neutral. Automated video tracking software is recommended for data collection.



### **Experimental Procedure**

The CPP procedure consists of three phases: habituation (pre-test), conditioning, and testing.

Phase 1: Habituation and Pre-Test (Day 1)

- Place each mouse in the central chamber of the CPP apparatus and allow free access to all three chambers for 15-20 minutes.
- Record the time spent in each chamber to establish baseline preference. An unbiased
  design is recommended, where the drug is randomly assigned to one of the outer chambers.
  Alternatively, in a biased design, the drug is paired with the initially non-preferred chamber.

Phase 2: Conditioning (Days 2-7)

This phase typically consists of six conditioning sessions over six days, with one session per day.

- Drug Conditioning Days (e.g., Days 2, 4, 6):
  - Administer oliceridine (e.g., 1.5, 5.0, or 10.0 mg/kg, s.c.) or morphine (e.g., 5.0 mg/kg, s.c.) to a group of mice.
  - Immediately confine the mice to the drug-paired chamber for 30 minutes.
- Saline Conditioning Days (e.g., Days 3, 5, 7):
  - Administer an equivalent volume of saline to the same mice.
  - Immediately confine the mice to the saline-paired chamber for 30 minutes.

The order of drug and saline conditioning days should be counterbalanced across animals.

Phase 3: Test Day (Day 8)

- Place each mouse in the central chamber with free access to all chambers for 20 minutes.
- Record the time spent in each of the three chambers. No injections are given on the test day.



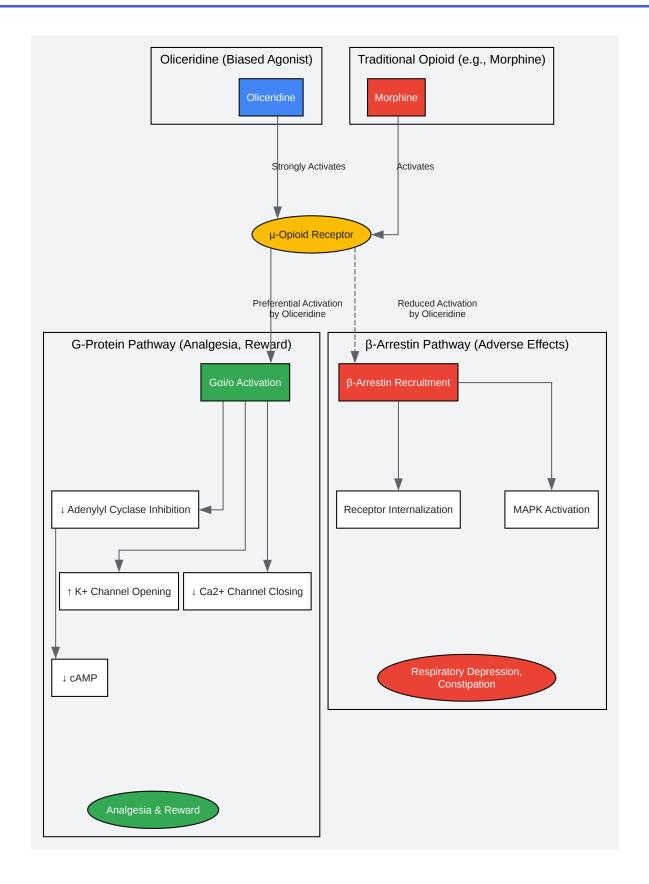
### **Data Analysis**

- Calculate the preference score as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber during the test phase.
- Alternatively, the preference can be expressed as the time spent in the drug-paired chamber as a percentage of the total time spent in the two outer chambers.
- Statistical analysis is typically performed using a t-test or ANOVA to compare the preference scores between the oliceridine-treated group(s) and the saline control group. A p-value <</li>
   0.05 is generally considered statistically significant.

# Mandatory Visualization Signaling Pathways

The following diagrams illustrate the signaling pathways activated by  $\mu$ -opioid receptor agonists.





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Caption: Oliceridine's biased agonism at the  $\mu$ -opioid receptor.





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Caption: Experimental workflow for the Conditioned Place Preference test.

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